molecular formula C16H10Cl2N2O B213732 3,4-dichloro-N-(quinolin-3-yl)benzamide

3,4-dichloro-N-(quinolin-3-yl)benzamide

Cat. No. B213732
M. Wt: 317.2 g/mol
InChI Key: KYMBBNLGCHYGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(quinolin-3-yl)benzamide, also known as DCQ, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCQ is a heterocyclic compound that contains both quinoline and benzamide moieties, making it a unique compound with diverse properties.

Scientific Research Applications

3,4-dichloro-N-(quinolin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been investigated for its potential use as a therapeutic agent in various diseases, including diabetes and inflammation.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(quinolin-3-yl)benzamide is not fully understood, but it is believed to target multiple pathways involved in cell growth and survival. 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the acetylation of histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Inhibition of CK2 by 3,4-dichloro-N-(quinolin-3-yl)benzamide leads to the induction of apoptosis and the inhibition of cell growth.
Biochemical and Physiological Effects
3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and the modulation of gene expression. 3,4-dichloro-N-(quinolin-3-yl)benzamide has also been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent in various diseases. Additionally, 3,4-dichloro-N-(quinolin-3-yl)benzamide has been shown to have a low toxicity profile, making it a safe compound for scientific research.

Advantages and Limitations for Lab Experiments

3,4-dichloro-N-(quinolin-3-yl)benzamide has several advantages for lab experiments, including its high yield, low toxicity profile, and diverse properties. 3,4-dichloro-N-(quinolin-3-yl)benzamide can be easily synthesized, making it a cost-effective compound for scientific research. However, 3,4-dichloro-N-(quinolin-3-yl)benzamide also has some limitations, including its limited solubility in water and its potential for non-specific binding to proteins. These limitations should be taken into consideration when designing experiments using 3,4-dichloro-N-(quinolin-3-yl)benzamide.

Future Directions

For research include the investigation of its potential therapeutic applications in various diseases, the identification of its molecular targets, and the development of more potent analogs.

Synthesis Methods

The synthesis of 3,4-dichloro-N-(quinolin-3-yl)benzamide involves the reaction of 3-chloro-4-fluoroaniline with 3-aminopyridine in the presence of potassium carbonate and copper powder. The resulting product is then reacted with 4,5-dichloro-2-nitrobenzoic acid in the presence of triethylamine to yield 3,4-dichloro-N-(quinolin-3-yl)benzamide. The synthesis method is relatively simple, and the yield of 3,4-dichloro-N-(quinolin-3-yl)benzamide is high, making it a cost-effective compound for scientific research.

properties

Product Name

3,4-dichloro-N-(quinolin-3-yl)benzamide

Molecular Formula

C16H10Cl2N2O

Molecular Weight

317.2 g/mol

IUPAC Name

3,4-dichloro-N-quinolin-3-ylbenzamide

InChI

InChI=1S/C16H10Cl2N2O/c17-13-6-5-11(8-14(13)18)16(21)20-12-7-10-3-1-2-4-15(10)19-9-12/h1-9H,(H,20,21)

InChI Key

KYMBBNLGCHYGGX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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